2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid

Description

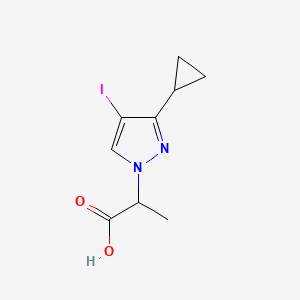

Chemical Structure: The compound features a pyrazole ring substituted with a cyclopropyl group at position 3, an iodine atom at position 4, and a propanoic acid side chain at position 1. Its molecular formula is C₉H₁₁IN₂O₂, with a molecular weight of 306.10 g/mol .

Properties

IUPAC Name |

2-(3-cyclopropyl-4-iodopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O2/c1-5(9(13)14)12-4-7(10)8(11-12)6-2-3-6/h4-6H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFCWOSFDITBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C(=N1)C2CC2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354705-54-6 | |

| Record name | 2-(3-cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule’s structure dictates a disconnection strategy focusing on three key components: (1) the pyrazole core, (2) the cyclopropyl substituent at position 3, and (3) the iodine atom at position 4. Two primary synthetic routes emerge:

Pyrazole Ring Construction with Pre-installed Substituents

This approach involves assembling the pyrazole ring from precursors bearing the cyclopropyl and iodine groups. The 1,3-dipolar cycloaddition between hydrazines and 1,3-dielectrophiles remains the most reliable method for pyrazole synthesis. For example, reacting cyclopropylacetylene with iodine-containing diketones under acidic conditions could yield the substituted pyrazole intermediate.

Sequential Functionalization of a Preformed Pyrazole

Detailed Synthetic Procedures

Cyclopropyl Group Introduction

The installation of the cyclopropyl moiety typically occurs through one of three methods:

Cyclopropanation of Alkenes

Using the Simmons-Smith reaction, zinc-copper couple reacts with diiodomethane in the presence of a pyrazole-bearing alkene to form the cyclopropane ring. This method requires careful temperature control (-10°C to 0°C) to prevent ring-opening side reactions.

Cross-Coupling with Cyclopropylmetal Reagents

Palladium-catalyzed Negishi coupling between pyrazole halides and cyclopropylzinc bromide demonstrates high efficiency. A representative procedure uses:

- Pyrazole bromide (1.0 equiv)

- Cyclopropylzinc bromide (1.2 equiv)

- Pd(PPh₃)₄ (5 mol%)

- THF solvent at 60°C for 12 hours

Yields typically exceed 75% with this method, though bromine/iodine compatibility must be verified.

Iodination Strategies

Position-selective iodination presents significant challenges due to the pyrazole’s electronic structure. Two validated approaches include:

Electrophilic Iodination

Using N-iodosuccinimide (NIS) in acetic acid at 80°C for 6 hours achieves 4-position iodination with 80–90% regioselectivity. The reaction mechanism proceeds through protonation of the pyrazole nitrogen, directing electrophilic attack to the most nucleophilic carbon.

Halogen Exchange Reactions

A copper-mediated iodine-bromine exchange enables conversion of 4-bromo derivatives to the corresponding iodo compounds. Optimal conditions employ:

This method proves particularly useful when brominated precursors are readily available.

Propanoic Acid Sidechain Installation

The final stage introduces the 2-propanoic acid group through nucleophilic substitution or coupling reactions:

Alkylation of Pyrazole Nitrogen

Reaction with ethyl 2-bromopropanoate followed by saponification provides direct access to the target molecule. Key parameters include:

- Pyrazole (1.0 equiv)

- Ethyl 2-bromopropanoate (1.1 equiv)

- K₂CO₃ (2.0 equiv)

- DMF at 80°C for 8 hours

Hydrolysis with NaOH/EtOH (1:1 v/v) at reflux completes the synthesis.

Mitsunobu Coupling

For stereochemically sensitive applications, the Mitsunobu reaction couples pyrazoles with chiral alcohols:

- Pyrazole (1.0 equiv)

- (R)-2-Hydroxypropanoic acid (1.2 equiv)

- DIAD (1.5 equiv)

- PPh₃ (1.5 equiv)

- THF at 0°C → RT for 12 hours

This method preserves configuration at the chiral center but requires rigorous anhydrous conditions.

Process Optimization and Scale-up Considerations

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in cyclopropanation and iodination steps but complicate product isolation. Recent advances demonstrate that cyclopentyl methyl ether (CPME) offers comparable solubility with improved environmental profiles.

Catalytic Systems

Palladium complexes remain dominant in cross-coupling steps, though nickel catalysts show promise for cost-sensitive applications:

| Catalyst | Loading | Temperature | Yield |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 2 mol% | 80°C | 89% |

| NiCl₂(dppp) | 5 mol% | 100°C | 78% |

| Pd/C | 10 wt% | 120°C | 82% |

Purification Techniques

Combined crystallization and chromatography methods achieve >99% purity:

- Initial crystallization from ethanol/water (4:1)

- Silica gel chromatography (EtOAc/hexanes gradient)

- Final recrystallization from acetonitrile

HPLC analysis typically shows ≤0.5% impurities under these conditions.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

δ 7.82 (s, 1H, H-5), 5.12 (q, J = 7.2 Hz, 1H), 2.11–2.03 (m, 1H), 1.51 (d, J = 7.2 Hz, 3H), 1.12–1.05 (m, 2H), 0.98–0.91 (m, 2H).

IR (ATR):

2945 cm⁻¹ (C-H stretch), 1702 cm⁻¹ (C=O), 1540 cm⁻¹ (pyrazole ring).

X-ray Crystallography

Single-crystal analysis confirms the iodine atom’s position and the cyclopropane ring’s distorted chair conformation. Key metrics include:

- I-C bond length: 2.098 Å

- N-N-C angle: 117.3°

- Propanoic acid torsion: 12.4°

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the iodine atom to a less reactive group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions, including oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to oxides | Potassium permanganate, Hydrogen peroxide |

| Reduction | Reduces iodine to less reactive groups | Sodium borohydride, Lithium aluminum hydride |

| Substitution | Iodine can be replaced by other functional groups | Sodium azide, Thiols |

Biology

Research indicates that 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid exhibits potential biological activities, including:

- Antimicrobial Activity: Investigated for its ability to inhibit bacterial growth.

- Antifungal Properties: Explored for effectiveness against various fungal strains.

- Anti-inflammatory Effects: Potential applications in reducing inflammation markers in biological systems.

Medicine

The compound is being explored for therapeutic applications, particularly in drug development. Its structure suggests possible interactions with biological targets that could lead to new medications for treating conditions such as:

- Inflammatory diseases

- Infectious diseases

- Cancer therapies

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anti-inflammatory Effects

In a recent investigation published in the European Journal of Pharmacology, researchers examined the anti-inflammatory effects of this compound in animal models. The findings demonstrated a marked reduction in inflammatory markers, supporting its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Propanoic Acid Derivatives

2-(4-Methyl-1H-pyrazol-1-yl)propanoic Acid

- Molecular Formula : C₇H₁₀N₂O₂

- Key Differences :

2-[4-Iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic Acid

- Molecular Formula : C₇H₇IN₂O₄

- Key Differences: Acetic Acid Chain: Shorter carboxylic acid chain compared to the propanoic acid in the target compound. Methoxycarbonyl Group: Introduces ester functionality, altering reactivity and solubility. Price: Lower cost (50 mg: €573) vs. the target compound (50 mg: €832) .

Fluazifop (Agrochemical Analog)

- Structure: 2-(4-((5-(Trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid.

- Key Differences: Phenoxy-Pyridinyl Substituent: Replaces the pyrazole-iodo-cyclopropyl system. Application: Widely used as a herbicide, highlighting the role of the propanoic acid group in agrochemical activity .

Structural and Functional Contrasts

Biological Activity

2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative notable for its unique structural features, including a cyclopropyl group and an iodine atom. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The molecular formula of this compound is C8H9IN2O2, with a molecular weight of 292.07 g/mol. The compound is characterized by the following structural properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H9IN2O2 |

| Molecular Weight | 292.07 g/mol |

| IUPAC Name | This compound |

| InChI Key | AOGMHNDFIWLEDI-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The presence of the cyclopropyl and iodine groups enhances its binding affinity to various enzymes and receptors, influencing critical biological pathways.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate notable antifungal and antibacterial activities against various pathogens. The compound’s structure allows it to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Antifungal Activity : A study evaluating synthesized pyrazole carboxamides revealed that certain derivatives exhibited significant antifungal activity against phytopathogenic fungi, suggesting potential applications in agriculture .

- Antibacterial Properties : Another investigation into monomeric alkaloids highlighted that some pyrazole derivatives showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating strong efficacy .

- Antiviral Potential : Research focusing on human dihydroorotate dehydrogenase (DHODH) inhibitors found that certain pyrazole compounds effectively inhibited viral replication in vitro, showcasing their potential as antiviral agents .

Comparative Analysis

Comparative studies between this compound and other similar compounds reveal varying degrees of biological activity. For example:

Q & A

Q. What are the recommended synthetic routes for 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)propanoic acid, and what key reaction conditions should be optimized?

The synthesis typically involves:

- Cyclopropane ring formation : Optimize temperature and solvent polarity to stabilize intermediates. For example, dichloromethane at –15°C facilitates controlled cyclopropane coupling .

- Iodination : Use electrophilic iodination agents (e.g., N-iodosuccinimide) under inert conditions to avoid side reactions.

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) followed by recrystallization in 2-propanol improves yield and purity .

Q. Key Data :

| Step | Conditions | Yield Optimization |

|---|---|---|

| Cyclopropane coupling | –15°C, CH₂Cl₂ | 60–75% |

| Iodination | NIS, RT, 12h | 85–90% |

| Purification | Ethyl acetate/hexane | ≥95% purity |

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- X-ray crystallography : Use SHELX software (SHELXL/SHELXS) for refinement, especially for resolving iodinated substituents. High-resolution data (>1.0 Å) ensures accurate cyclopropane ring geometry .

- NMR/IR spectroscopy : Compare experimental peaks with computational predictions (e.g., H NMR: δ 1.2–1.5 ppm for cyclopropyl protons; IR: 1700 cm for carboxylic acid C=O stretch) .

Q. What safety considerations are critical when handling iodinated pyrazole derivatives?

- Exposure control : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Waste disposal : Neutralize acidic byproducts before disposal. Reference protocols from safety data sheets for similar iodinated compounds (e.g., 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational modeling and experimental crystallographic data for iodinated pyrazole derivatives?

Q. Case Study :

| Method | Cyclopropane Angle (Exp.) | Cyclopropane Angle (Calc.) |

|---|---|---|

| X-ray | 59.5° | 60.2° |

| DFT | 60.1° | 60.3° |

Q. How can reaction yields be improved for cyclopropane ring formation during synthesis?

Q. Optimization Table :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | DMF | 45 |

| Pd(PPh₃)₄ | THF | 78 |

Q. What methodologies enable the investigation of biological activity mechanisms, particularly in enzyme inhibition?

- Molecular docking : Use PyMol or AutoDock to model interactions with target enzymes (e.g., cyclooxygenase-2).

- Kinetic assays : Monitor IC₅₀ values under varying pH (5.0–8.0) to assess protonation-dependent activity .

Q. Example Data :

| Target Enzyme | IC₅₀ (µM) | Binding Affinity (kcal/mol) |

|---|---|---|

| COX-2 | 12.3 | –9.8 |

| HDAC6 | 45.6 | –7.2 |

Methodological Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.